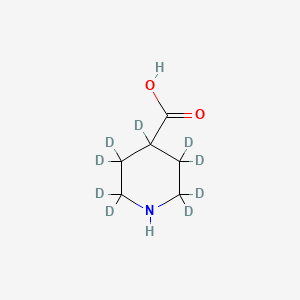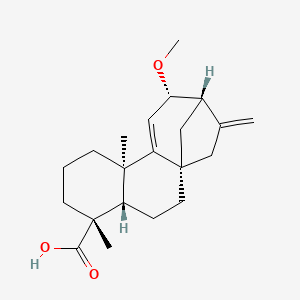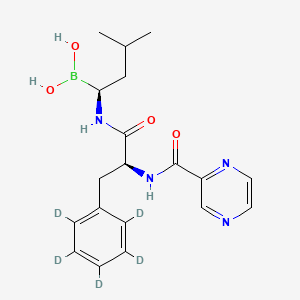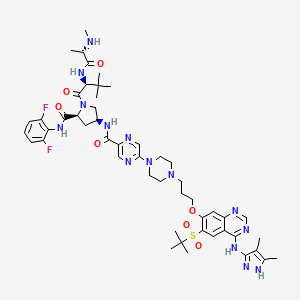
Lp-PLA2-IN-10
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lp-PLA2-IN-10 is a potent inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme involved in the hydrolysis of lipoprotein lipids or phospholipids. This compound has significant potential for research in neurodegenerative diseases such as Alzheimer’s disease, glaucoma, age-related macular degeneration, and cardiovascular diseases including atherosclerosis .
Preparation Methods
The synthesis of Lp-PLA2-IN-10 involves the preparation of cyclic pyrimidinones. The synthetic route and reaction conditions are detailed in patent WO2022001881A1. The process includes the use of specific reagents and catalysts to achieve the desired chemical structure . Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
Lp-PLA2-IN-10 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Lp-PLA2-IN-10 has a wide range of scientific research applications:
Chemistry: It is used to study the inhibition of lipoprotein-associated phospholipase A2 and its effects on lipid metabolism.
Biology: It helps in understanding the role of Lp-PLA2 in various biological processes, including inflammation and oxidative stress.
Medicine: It is researched for its potential therapeutic effects in neurodegenerative diseases, cardiovascular diseases, and other conditions related to lipid metabolism.
Industry: It may be used in the development of new drugs and therapeutic agents targeting Lp-PLA2
Mechanism of Action
Lp-PLA2-IN-10 exerts its effects by inhibiting the activity of lipoprotein-associated phospholipase A2. This enzyme is involved in the hydrolysis of oxidized phospholipids, producing pro-inflammatory mediators. By inhibiting Lp-PLA2, this compound reduces the production of these mediators, thereby exerting anti-inflammatory and anti-atherogenic effects. The molecular targets and pathways involved include the inhibition of lysophosphatidylcholine production and the modulation of lipid metabolism .
Comparison with Similar Compounds
Similar compounds to Lp-PLA2-IN-10 include:
Darapladib: Another Lp-PLA2 inhibitor with similar mechanisms of action and therapeutic potential.
Rilapladib: An investigational drug targeting Lp-PLA2, used in the treatment of atherosclerosis and cardiovascular disorders.
This compound is unique in its specific chemical structure and potency as an Lp-PLA2 inhibitor
Properties
Molecular Formula |
C21H15F5N4O4 |
|---|---|
Molecular Weight |
482.4 g/mol |
IUPAC Name |
7-[[3,5-difluoro-4-[2-(trifluoromethyl)pyridin-4-yl]oxyphenyl]methoxy]-9-oxa-1,4,6-triazatricyclo[6.3.1.04,12]dodeca-6,8(12)-dien-5-one |
InChI |
InChI=1S/C21H15F5N4O4/c22-13-7-11(8-14(23)16(13)34-12-1-2-27-15(9-12)21(24,25)26)10-33-18-17-19-29(5-6-32-17)3-4-30(19)20(31)28-18/h1-2,7-9H,3-6,10H2 |
InChI Key |
XTSLPMYBDSIBMU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C3=C(C(=NC2=O)OCC4=CC(=C(C(=C4)F)OC5=CC(=NC=C5)C(F)(F)F)F)OCCN31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-[(2S,5R)-5-(2-hydroxyethyl)-2-methyl-4-propylpiperazine-1-carbonyl]-6,6-dimethyl-1,4-dihydropyrrolo[3,4-c]pyrazol-3-yl]pyridine-2-carboxamide](/img/structure/B12409332.png)

![(4S)-4-[(Z,3R)-3-[(2R,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-1-enyl]-4-hydroxy-3,5,5-trimethylcyclohex-2-en-1-one](/img/structure/B12409339.png)

![[3-[4-[(1E,3E)-4-[4-(diethylamino)phenyl]buta-1,3-dienyl]pyridin-1-ium-1-yl]-2-hydroxypropyl]-(2-hydroxyethyl)-dimethylazanium;dibromide](/img/structure/B12409352.png)









